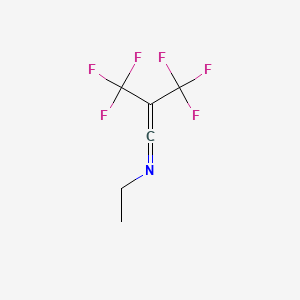
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine typically involves the reaction of ethylamine with a fluorinated precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the imine bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-one.
Reduction: Formation of N-ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine finds applications in several fields:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine involves its interaction with specific molecular targets. The compound’s fluorine atoms enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
- Ethyl 3,3,3-trifluoropyruvate
- 1,1,1-Trifluoroacetone
Uniqueness
N-Ethyl-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-en-1-imine stands out due to its unique imine structure combined with multiple fluorine atoms. This combination imparts distinct chemical reactivity and stability, making it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
50260-30-5 |
|---|---|
Molecular Formula |
C6H5F6N |
Molecular Weight |
205.10 g/mol |
InChI |
InChI=1S/C6H5F6N/c1-2-13-3-4(5(7,8)9)6(10,11)12/h2H2,1H3 |
InChI Key |
CAAJVARGTIGENA-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















